molecular formula C15H15N3O4S2 B586839 O-Methyl Meloxicam-d3 CAS No. 1794737-37-3

O-Methyl Meloxicam-d3

Cat. No.: B586839
CAS No.: 1794737-37-3
M. Wt: 368.44
InChI Key: RTUDJLQLPHEBEE-HPRDVNIFSA-N
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Description

O-Methyl Meloxicam-d3 is a deuterated derivative of O-Methyl Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID). The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties. The molecular formula of this compound is C15H12D3N3O4S2, and its molecular weight is 368.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl Meloxicam-d3 involves the deuteration of O-Methyl Meloxicam. One common method is to use deuterated reagents in the methylation step of Meloxicam. The process typically involves the following steps:

    Starting Material: Meloxicam is used as the starting material.

    Deuteration: The methylation of Meloxicam is carried out using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

O-Methyl Meloxicam-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

Scientific Research Applications

O-Methyl Meloxicam-d3 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

O-Methyl Meloxicam-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the COX-2 enzyme, and the pathways involved are the arachidonic acid pathway and the prostaglandin synthesis pathway .

Comparison with Similar Compounds

Similar Compounds

    Meloxicam: The non-deuterated version of O-Methyl Meloxicam-d3.

    Piroxicam: Another NSAID in the oxicam family.

    Tenoxicam: A related oxicam derivative with similar anti-inflammatory properties.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies without altering its pharmacological effects .

Properties

CAS No.

1794737-37-3

Molecular Formula

C15H15N3O4S2

Molecular Weight

368.44

IUPAC Name

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-4-(trideuteriomethoxy)-1$l^{6}

InChI

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19)/i3D3

InChI Key

RTUDJLQLPHEBEE-HPRDVNIFSA-N

SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC

Synonyms

4-(Methoxy-d3)-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; 

Origin of Product

United States

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